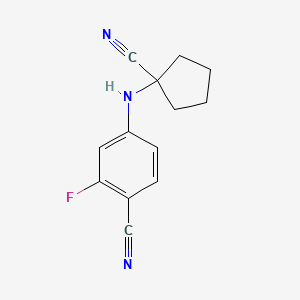
7-Nitro-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-4-quinazolinamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a quinazoline core with a nitro group at the 7th position and an amine group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-4-quinazolinamine typically involves the nitration of quinazoline derivatives followed by amination. One common method includes the nitration of 4-aminoquinazoline using nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitro-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic conditions.
Major Products Formed:
Reduction: 7-Aminoquinazolin-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-Nitro-4-quinazolinamine has significant applications in scientific research, particularly in medicinal chemistry and drug development. Its derivatives have shown promising results as:
Anticancer Agents: Inhibitors of receptor tyrosine kinases such as epidermal growth factor receptor (EGFR) and HER-2, which are overexpressed in various cancers.
Antimicrobial Agents: Effective against a range of bacterial and fungal pathogens.
Anti-inflammatory Agents: Potential to reduce inflammation by inhibiting specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of 7-Nitro-4-quinazolinamine and its derivatives often involves the inhibition of key enzymes and receptors. For example, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis and reduce tumor growth in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Aminoquinazoline: Lacks the nitro group but shares the quinazoline core.
7-Methoxyquinazolin-4-amine: Contains a methoxy group instead of a nitro group at the 7th position.
Uniqueness: 7-Nitro-4-quinazolinamine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an electron-withdrawing group, making it a versatile intermediate in the synthesis of various bioactive compounds .
Eigenschaften
CAS-Nummer |
19815-14-6 |
|---|---|
Molekularformel |
C8H6N4O2 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
7-nitroquinazolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H,(H2,9,10,11) |
InChI-Schlüssel |
HPTSUPQVQYHJPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B8550147.png)
![Carbamic acid,[2-amino-5-propoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8550149.png)


![2-[(2,4-Dichlorophenyl)methylidene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B8550167.png)

![2-[2-Amino-5-(trifluoromethoxy)phenylthio]-acetonitrile](/img/structure/B8550194.png)
![2-(4,4-Diethylcyclohex-1-enyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane](/img/structure/B8550204.png)

![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)phenol](/img/structure/B8550217.png)




